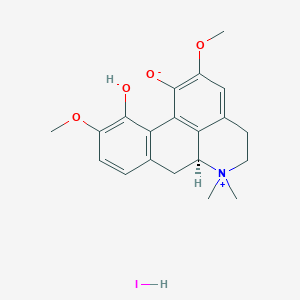

Magnoflorine iodide, (+)-(RG)

Description

Overview of (+)-Magnoflorine Iodide in Chemical Biology Research

(+)-Magnoflorine iodide is a key compound in chemical biology, a field that uses chemical techniques to study and manipulate biological systems. The compound's parent molecule, magnoflorine (B1675912), is recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. sci-hub.senih.gov Research indicates that magnoflorine's effects may stem from its ability to modulate various cellular pathways. For instance, it has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor. mdpi.com

The iodide form of magnoflorine provides a stable, water-soluble version of the compound, facilitating its use in experimental settings. mdpi.com In chemical biology research, (+)-magnoflorine iodide is utilized to explore potential therapeutic applications. Studies have investigated its effects on conditions such as prostatitis, where it has shown potential to regulate associated biomarkers. nih.gov Furthermore, research into its neuroprotective properties is an active area, with studies exploring its effects on neuronal injury and its potential as an inhibitor of acetylcholinesterase (AChE). researchgate.net The use of advanced analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has been crucial in studying the pharmacokinetics and tissue distribution of magnoflorine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. creative-proteomics.come-century.us

Historical Context of Magnoflorine Alkaloid Investigations

The study of magnoflorine is part of the broader history of alkaloid research, a class of naturally occurring organic compounds that have been a rich source of medicinal agents for centuries. nih.gov Magnoflorine belongs to the aporphine (B1220529) alkaloids, one of the largest groups of isoquinoline (B145761) alkaloids. nih.govresearchgate.net Aporphine alkaloids themselves are known for a diverse range of pharmacological activities and are characterized by their tetracyclic core structure. researchgate.netacs.org

Magnoflorine is one of the most widely distributed aporphine alkaloids in the plant kingdom. e-century.usnih.gov It has been isolated from a multitude of plant species across various families, including Magnoliaceae, Berberidaceae, Papaveraceae, and Menispermaceae. nih.govnih.gov Historical methods of isolation often involved extraction from plant materials, such as the bark of Magnolia officinalis or the roots of Berberis vulgaris, followed by chromatographic separation techniques. nih.govcas.cz Early research focused on the structural elucidation of these compounds, which laid the groundwork for understanding their chemical properties and potential biological activities. The development of spectroscopic techniques like NMR and mass spectrometry has been instrumental in confirming the structure of magnoflorine and its derivatives. google.com

Scope and Significance of Current Research on (+)-Magnoflorine Iodide

Current research on (+)-magnoflorine iodide is multifaceted, spanning from fundamental chemical synthesis to preclinical pharmacological evaluations. The significance of this research lies in the potential of magnoflorine as a lead compound for the development of new therapeutic agents. sci-hub.se Scientists are actively exploring its anticancer potential against various cancer cell lines, including lung, breast, and glioma cells. nih.govmdpi.com

The anti-inflammatory and antioxidant properties of magnoflorine are a major focus, with studies investigating its mechanism of action in diseases like osteoarthritis by observing its effect on cartilage degradation. researchgate.net Its neuroprotective effects are also being extensively studied, with research pointing to its potential in ameliorating neuronal injury in conditions like cerebral ischemia through pathways involving autophagy. researchgate.net

Modern analytical methods are central to current investigations. Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are not only used for the isolation and quantification of magnoflorine from natural sources but also for detailed pharmacokinetic and metabolomic studies. nih.govcreative-proteomics.come-century.us Furthermore, research is being conducted on novel delivery systems, such as encapsulating magnoflorine in chitosan-collagen nanocapsules, to enhance its efficacy. acs.org The synthesis of magnoflorine and its analogs is another critical area, aiming to create derivatives with improved biological activity and to provide a sustainable supply for further research, independent of plant extraction. acs.org

Data Tables

Chemical and Physical Properties of (+)-Magnoflorine Iodide

| Property | Value | Source(s) |

| CAS Number | 4277-43-4 | chemscene.comtargetmol.com |

| Molecular Formula | C₂₀H₂₄INO₄ | chemscene.comtargetmol.com |

| Molecular Weight | 469.31 g/mol | chemscene.comtargetmol.com |

| Melting Point | 248 °C | carlroth.com |

| Topological Polar Surface Area (TPSA) | 58.92 Ų | chemscene.com |

| logP | 0.0157 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Spectroscopic Data for Magnoflorine

| Spectroscopic Technique | Key Observations | Source(s) |

| ¹H-NMR (400MHz, DMSO) | δ (ppm): 6.504 (1H, s), 6.356 (1H, d, J=8.0Hz), 6.598 (1H, d, J=8.0Hz) | google.com |

| ¹³C-NMR (100MHz, MeOD-d₄) | δ (ppm): 43.5, 53.8 (N-Me), 24.6 (2 Me), 56.0, 56.3 (10,11-MeO), 150.8, 151.7 (C2, C10) | google.com |

| Infrared (IR) Spectroscopy (KBr) | Characteristic peaks (cm⁻¹): 3362.1 (O-H stretching), 1645.9 & 1515.7 (C=C stretching of benzene), 1283.4 & 1250.5 (C-O stretching) | nih.gov |

| Mass Spectrometry (ESI-MS/MS) | Precursor ion [M]⁺ at m/z 342. Primary fragment ion at m/z 297.10 (loss of (CH₃)₂NH) | e-century.usresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24INO4 |

|---|---|

Molecular Weight |

469.3 g/mol |

IUPAC Name |

(6aS)-11-hydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1-olate;hydroiodide |

InChI |

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 |

InChI Key |

ODRHNGNRVVELAJ-ZOWNYOTGSA-N |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Magnoflorine

Plant Sources and Distribution of Magnoflorine (B1675912) Alkaloids

Magnoflorine is one of the most widely distributed aporphine (B1220529) alkaloids in the plant kingdom. sci-hub.semdpi.comnih.gov It has been identified in the roots, rhizomes, stems, or bark of a variety of medicinal plants. sci-hub.sesci-hub.se

The following table provides a summary of plant families and species known to contain magnoflorine.

| Family | Genus | Species |

| Berberidaceae | Berberis | B. kansuensis, B. vulgaris |

| Mahonia | ||

| Nandina | N. domestica | |

| Magnoliaceae | Magnolia | M. officinalis, M. grandiflora |

| Menispermaceae | Sinomenium | S. acutum |

| Stephania | S. tetrandra | |

| Tinospora | T. cordifolia | |

| Papaveraceae | Papaver | P. somniferum |

| Eschscholzia | E. californica | |

| Aristolochiaceae | Aristolochia | A. contoria |

| Ranunculaceae | Coptis | C. chinensis, C. japonica |

| Thalictrum | T. isopyroides | |

| Aquilegia | A. eximia | |

| Annonaceae | Annona | A. glabra |

| Asimina | A. triloba | |

| Enantia | E. chlorantha | |

| Euphorbiaceae | Croton | C. draco, C. cumingii, C. xalapensis, C. lechleri |

| Lauraceae | ||

| Monimiaceae | ||

| Rutaceae | Phellodendron | P. amurense |

The Berberidaceae family is a significant source of magnoflorine. researchgate.netnih.govmdpi.com The alkaloid has been isolated from species within the genera Berberis and Mahonia. jse.ac.cn For instance, Berberis kansuensis and Berberis vulgaris are known to contain magnoflorine. sci-hub.semdpi.comresearchgate.net Additionally, Nandina domestica, a member of this family, also contains a spectrum of benzylisoquinoline alkaloids, including magnoflorine. jse.ac.cn

Magnoflorine is frequently found in the Magnoliaceae family. researchgate.netnih.govmdpi.com The quaternary aporphine alkaloid is considered nearly ubiquitous within this family. cybertaxonomy.org Specific species identified as containing magnoflorine include Magnolia officinalis and Magnolia grandiflora. sci-hub.sesci-hub.semdpi.com

Magnoflorine's distribution extends to several other botanical families. researchgate.netnih.gov In the Menispermaceae family, it is found in plants such as Sinomenium acutum, Stephania tetrandra, and Tinospora cordifolia. researchgate.netsci-hub.se The Papaveraceae family, which includes the opium poppy (Papaver somniferum), is another source of magnoflorine. researchgate.netnih.govnih.gov Within the Aristolochiaceae family, Aristolochia contoria has been identified as containing this alkaloid. mdpi.comnih.gov Other families reported to contain magnoflorine include Ranunculaceae (Coptis chinensis, Thalictrum isopyroides, Aquilegia eximia), Annonaceae (Annona glabra, Asimina triloba), Euphorbiaceae (Croton species), Lauraceae, Monimiaceae, and Rutaceae (Phellodendron amurense). sci-hub.sesci-hub.semdpi.comnih.govnih.gov

Biosynthetic Origin of Aporphine Alkaloids Relevant to Magnoflorine

Aporphine alkaloids, including magnoflorine, are derived from benzylisoquinoline alkaloids (BIAs). researchgate.netmdpi.comnih.gov The biosynthesis of BIAs begins with the amino acid L-tyrosine. nih.govfrontiersin.org

The core structure of aporphine alkaloids is formed through an intramolecular C-C phenol (B47542) coupling reaction of a benzylisoquinoline precursor. mdpi.comnih.govnih.gov The central precursor for a vast array of BIAs is (S)-reticuline. nih.govfrontiersin.org This compound serves as a critical branch-point intermediate, leading to the formation of various classes of alkaloids, including aporphines. frontiersin.orghelsinki.fi Specifically for magnoflorine, the biosynthesis proceeds from (S)-reticuline. nih.govfrontiersin.org

The biosynthesis of magnoflorine from its benzylisoquinoline precursors involves several key enzymatic reactions. The pathway from (S)-reticuline to magnoflorine is understood to proceed through the intermediate (S)-corytuberine. nih.govfrontiersin.org

The key enzymatic steps are outlined in the table below:

| Step | Precursor | Enzyme | Product |

| 1 | (S)-Reticuline | (S)-corytuberine synthase (CTS) / CYP80G2 | (S)-Corytuberine |

| 2 | (S)-Corytuberine | (S)-corytuberine-N-methyltransferase (SCNMT) | Magnoflorine |

The initial committed step in the aporphine branch of BIA biosynthesis is the conversion of (S)-reticuline to (S)-corytuberine. helsinki.fi This reaction is catalyzed by (S)-corytuberine synthase (CTS), which is a cytochrome P450 enzyme, specifically CYP80G2. nih.govoup.com This enzyme facilitates the C-C phenol coupling that creates the characteristic aporphine scaffold. nih.gov

Following the formation of (S)-corytuberine, the final step in magnoflorine biosynthesis is the N-methylation of (S)-corytuberine. nih.govfrontiersin.org This quaternization of the nitrogen atom is carried out by the enzyme (S)-corytuberine-N-methyltransferase (SCNMT). frontiersin.org An alternative route has been suggested in opium poppy, where (S)-reticuline is first N-methylated to yield tembetarine, which then serves as a substrate for a CYP80G2-like enzyme to form magnoflorine. nih.gov

Pharmacological Mechanisms and Cellular Responses of + Magnoflorine Iodide

Anti-Inflammatory Mechanisms of (+)-Magnoflorine Iodide

(+)-Magnoflorine, an aporphine (B1220529) alkaloid, demonstrates significant anti-inflammatory properties through various molecular mechanisms. Its action is primarily centered on the modulation of key signaling pathways that regulate the inflammatory response, the inhibition of pro-inflammatory molecules, and the attenuation of inflammation in various disease models.

Modulation of Inflammatory Signaling Pathways

(+)-Magnoflorine exerts its anti-inflammatory effects by intervening in several critical intracellular signaling cascades involved in the expression of inflammatory genes.

A primary mechanism of (+)-magnoflorine's anti-inflammatory activity is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. frontiersin.orgnih.gov These pathways are central to the inflammatory response, as their activation leads to the production of numerous pro-inflammatory cytokines and mediators.

Research indicates that (+)-magnoflorine can inhibit the phosphorylation of key proteins in these pathways. In models of lipopolysaccharide (LPS)-induced acute lung injury, (+)-magnoflorine treatment reduced the phosphorylation of NF-κB p65 and its inhibitory protein, IκBα. frontiersin.org It also dose-dependently suppressed the phosphorylation of the primary MAPK proteins: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). frontiersin.org This inhibitory action blocks the downstream signaling cascade that would typically lead to an amplified inflammatory state.

In studies related to inflammatory osteolysis, (+)-magnoflorine was found to suppress the activation of NF-κB and MAPK pathways by inhibiting the phosphorylation of TAK1, an upstream kinase. This, in turn, down-regulated the expression of crucial transcription factors like c-Fos and NFATc1, which are necessary for osteoclast formation and the expression of inflammatory genes. nih.gov Similar inhibitory effects on the phosphorylation of p65, IκBα, ERK, JNK, and p38 have also been confirmed in synovial tissues from mouse models of collagen-induced arthritis. researchgate.net

| Target Protein | Effect of (+)-Magnoflorine | Observed in Model | Reference |

|---|---|---|---|

| p-p65 | Inhibition/Reduction | LPS-Induced Acute Lung Injury; Collagen-Induced Arthritis | frontiersin.orgresearchgate.net |

| p-IκBα | Inhibition/Reduction | LPS-Induced Acute Lung Injury; Collagen-Induced Arthritis | frontiersin.orgresearchgate.net |

| p-ERK | Inhibition/Reduction | LPS-Induced Acute Lung Injury; Collagen-Induced Arthritis | frontiersin.orgresearchgate.net |

| p-JNK | Inhibition/Reduction | LPS-Induced Acute Lung Injury; Collagen-Induced Arthritis | frontiersin.orgresearchgate.net |

| p-p38 | Inhibition/Reduction | LPS-Induced Acute Lung Injury; Collagen-Induced Arthritis | frontiersin.orgresearchgate.net |

| p-TAK1 | Inhibition | Titanium Particle-Induced Osteolysis | nih.gov |

| NFATc1 & c-Fos | Downregulation | Titanium Particle-Induced Osteolysis | nih.gov |

The effect of (+)-magnoflorine on the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway appears to be context-dependent, with studies reporting both inhibitory and activating effects.

In a model of rheumatoid arthritis, (+)-magnoflorine was shown to exert its therapeutic effects by partially inhibiting the PI3K/Akt/NF-κB signaling axis. researchgate.net This suggests that in certain chronic inflammatory conditions, (+)-magnoflorine functions to dampen this pro-survival and pro-inflammatory pathway. Similarly, in breast cancer models, co-treatment with doxorubicin (B1662922) and (+)-magnoflorine strongly inhibited the activation of the PI3K/AKT/mTOR signaling pathway. mdpi.com

Conversely, in studies using LPS-activated human U937 macrophages, (+)-magnoflorine was found to enhance or augment the phosphorylation of Akt. researchgate.netmedchemexpress.com In this context, (+)-magnoflorine appeared to promote pro-inflammatory responses and augment immune function via the activation of MyD88-dependent pathways, which include PI3K/Akt. mdpi.comresearchgate.net These contradictory findings indicate that the modulatory action of (+)-magnoflorine on the PI3K/AKT pathway is highly dependent on the specific cell type and the inflammatory stimulus. nih.gov

(+)-Magnoflorine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical system for cellular antioxidant defense and resolution of inflammation. researchgate.net

In a study on rheumatoid arthritis, molecular analysis revealed that (+)-magnoflorine's anti-arthritic effects were mediated in part by activating the Keap1-Nrf2/HO-1 signaling pathway. researchgate.net Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by stimuli like (+)-magnoflorine, Nrf2 translocates to the nucleus, where it initiates the transcription of antioxidant and cytoprotective genes, including HO-1. The upregulation of HO-1 plays a significant role in suppressing inflammatory responses. researchgate.net This activation of the Nrf2/HO-1 axis represents a key mechanism by which (+)-magnoflorine mitigates oxidative stress and inflammation. researchgate.net

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Production)

(+)-Magnoflorine effectively suppresses the production of key pro-inflammatory mediators. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Research has shown that (+)-magnoflorine treatment can decrease the levels of NO. researchgate.net

In cellular models of rheumatoid arthritis, (+)-magnoflorine significantly reduced the expression of iNOS and cyclooxygenase-2 (COX-2), another critical enzyme responsible for producing inflammatory prostaglandins. researchgate.net Furthermore, it has been demonstrated to decrease the expression and secretion of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1) in both in vivo arthritis models and in vitro macrophage stimulation models. researchgate.net

Attenuation of Inflammatory Responses in Disease Models

The anti-inflammatory efficacy of (+)-magnoflorine has been validated in several preclinical models of inflammatory diseases, demonstrating its potential therapeutic relevance.

| Disease Model | Key Findings | Reference |

|---|---|---|

| Collagen-Induced Arthritis (CIA) / Adjuvant-Induced Arthritis (AIA) | Decreased arthritis severity scores, reduced joint destruction, and lowered infiltration of macrophages into synovial tissues. Reduced inflammatory cytokines in serum and joints. | researchgate.netresearchgate.net |

| Titanium Particle-Induced Inflammatory Osteolysis | Attenuated osteolysis, reduced the number of resorption pits, and suppressed osteoclast formation and inflammatory cytokine expression. | nih.gov |

| LPS-Induced Acute Lung Injury (ALI) | Significantly alleviated lung tissue damage, reduced myeloperoxidase (MPO) activity, and decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lung tissue. | frontiersin.org |

| Alzheimer's Disease (AD) | Improved cognitive deficits and AD-type pathology, and reduced Aβ-induced apoptosis in neuronal cells. | mdpi.com |

Modulation of the NLRP3 Inflammasome Activation

(+)-Magnoflorine iodide has been identified as a modulator of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system that, when aberrantly activated, contributes to the pathogenesis of various inflammatory diseases. Research indicates that magnoflorine (B1675912) can inhibit the activation of the NLRP3 inflammasome, thereby mitigating inflammatory responses.

In vitro studies have demonstrated that magnoflorine decreases the expression of inflammatory factors and inhibits the degradation of the extracellular matrix in cells stimulated with lipopolysaccharide (LPS) and ATP, which are known activators of the NLRP3 inflammasome. This inhibitory effect is associated with a reduction in the levels of several key proteins involved in the pyroptosis pathway, a form of programmed cell death dependent on inflammasome activation. Specifically, magnoflorine treatment has been shown to lower the levels of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), cleaved-caspase 1, and the N-terminal fragment of gasdermin D (GSDMD-N), which is responsible for forming pores in the cell membrane during pyroptosis. Consequently, the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) is also diminished.

The underlying mechanism of this inhibition involves the suppression of mitochondrial reactive oxygen species (mtROS) production. By mitigating mitochondrial dysfunction, magnoflorine effectively curtails a critical upstream signal for NLRP3 inflammasome activation. Furthermore, magnoflorine has been observed to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a crucial step in the transcriptional priming of the NLRP3 inflammasome. The synergistic enhancement of the inhibitory effect on the NLRP3 inflammasome when magnoflorine is used in combination with an NF-κB inhibitor further supports this mechanism.

Antioxidant Mechanisms

(+)-Magnoflorine iodide exhibits significant antioxidant properties through various mechanisms, contributing to its potential therapeutic effects. These mechanisms include direct scavenging of free radicals, inhibition of oxidative stress induction, and modulation of key cellular signaling pathways involved in redox homeostasis.

Free Radical Scavenging Activities (e.g., DPPH, ABTS, DMPD)

Magnoflorine has demonstrated the ability to directly neutralize various free radicals. This activity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and N,N-dimethyl-p-phenylenediamine (DMPD) radical scavenging assays. The capacity of magnoflorine to donate a hydrogen atom or an electron allows it to effectively quench these reactive species. The efficiency of this scavenging activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of magnoflorine required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant activity.

Free Radical Scavenging Activity of (+)-Magnoflorine Iodide

| Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

|---|---|---|---|

| DPPH | 10.58 | BHA | 10.10 |

| DPPH | 10.58 | BHT | 25.95 |

| DPPH | 10.58 | Trolox | 7.05 |

| DPPH | 10.58 | α-Tocopherol | 11.31 |

Inhibition of Oxidative Stress Induction

Beyond direct radical scavenging, magnoflorine also mitigates the induction of oxidative stress within biological systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Magnoflorine has been shown to counteract this imbalance by modulating key markers of oxidative stress.

In preclinical models of cerebral ischemia, treatment with magnoflorine significantly reduced the levels of nitric oxide (NO) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, magnoflorine administration led to an increase in the levels of crucial endogenous antioxidants, including glutathione (B108866) (GSH) and the activity of glutathione peroxidase (GSH-PX). nih.govnih.govresearchgate.net These findings suggest that magnoflorine helps to preserve the cellular antioxidant defense system and protect against the damaging effects of excessive ROS. nih.gov

Effect of (+)-Magnoflorine Iodide on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of Magnoflorine | Observed Outcome |

|---|---|---|

| Nitric Oxide (NO) | Decrease | Reduction in nitrosative stress |

| Malondialdehyde (MDA) | Decrease | Inhibition of lipid peroxidation |

| Glutathione (GSH) | Increase | Enhancement of endogenous antioxidant defense |

| Glutathione Peroxidase (GSH-PX) | Increase | Increased enzymatic antioxidant activity |

Association with Sirt1/AMPK Pathway Activation

The antioxidant effects of magnoflorine are also linked to its ability to activate the Sirtuin 1 (Sirt1)/AMP-activated protein kinase (AMPK) signaling pathway. nih.gov This pathway plays a critical role in cellular energy homeostasis, stress resistance, and longevity. Sirt1, a NAD+-dependent deacetylase, and AMPK, a cellular energy sensor, work in concert to regulate various metabolic processes, including those that combat oxidative stress.

Studies have shown that magnoflorine administration upregulates the expression of both Sirt1 and phosphorylated-AMPK (p-AMPK). nih.govnih.govresearchgate.net The activation of the Sirt1/AMPK pathway is known to enhance the expression of several antioxidant enzymes and promote mitochondrial biogenesis, thereby improving the cell's capacity to handle oxidative insults. By stimulating this pathway, magnoflorine contributes to a more robust cellular antioxidant response, which is a key component of its neuroprotective and other beneficial effects. nih.gov

Antidiabetic Mechanisms

(+)-Magnoflorine iodide has been investigated for its potential antidiabetic effects, with a primary focus on its ability to inhibit key enzymes involved in carbohydrate digestion. This mechanism contributes to the management of postprandial hyperglycemia, a common feature of diabetes mellitus.

Alpha-Glucosidase Enzyme Inhibition

A significant antidiabetic mechanism of magnoflorine is its inhibitory action on the alpha-glucosidase enzyme. nih.gov This intestinal enzyme is responsible for breaking down complex carbohydrates into simpler sugars, such as glucose, which are then absorbed into the bloodstream. By inhibiting alpha-glucosidase, magnoflorine delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering the postprandial blood glucose spike. nih.gov

Kinetic studies have revealed that magnoflorine acts as a reversible and competitive inhibitor of alpha-glucosidase. nih.gov This means that it binds to the active site of the enzyme, competing with the carbohydrate substrate, but this binding is not permanent and can be overcome by increasing the substrate concentration. This mode of inhibition is considered advantageous as it provides a controlled and modifiable effect on glucose absorption. In vivo studies in rats have confirmed the antiglycemic effect of magnoflorine in an oral glucose tolerance test. nih.gov

Alpha-Glucosidase Inhibitory Activity of (+)-Magnoflorine Iodide

| Parameter | Finding |

|---|---|

| Mechanism of Inhibition | Reversible, Competitive |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

(+)-Magnoflorine iodide has been identified as a significant inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways. mdpi.com Inhibition of PTP1B is a therapeutic strategy for managing type 2 diabetes and obesity. The inhibitory action of magnoflorine on PTP1B is characterized by a noncompetitive mechanism. mdpi.com

In vitro studies have quantified this inhibitory effect, revealing a half-maximal inhibitory concentration (IC50) value of 28.14 µM for magnoflorine against the PTP1B enzyme. mdpi.com This positions magnoflorine as a noteworthy natural compound for further investigation in the context of metabolic disorders.

| Compound | Target Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|---|

| (+)-Magnoflorine iodide | Protein Tyrosine Phosphatase 1B (PTP1B) | 28.14 µM | Noncompetitive |

Modulation of Insulin Secretion

Research has demonstrated that (+)-magnoflorine iodide plays a role in modulating insulin secretion from pancreatic β-cells. Studies utilizing RINm5F rat pancreatic β-cell lines have shown that magnoflorine can stimulate the secretion of insulin. nih.gov This effect is particularly pronounced in the presence of glucose, indicating a glucose-dependent mechanism of action.

The stimulation of insulin secretion by magnoflorine has been observed to be dose-dependent. An alkaloidal fraction containing magnoflorine was found to stimulate insulin secretion in the RINm5F cell line, an action comparable to the oral antihyperglycemic agent tolbutamide. nih.gov This suggests that magnoflorine may contribute to the hypoglycemic activity of certain plant extracts by promoting insulin release. nih.gov

Suppression of ONOO(-)-mediated Tyrosine Nitration

(+)-Magnoflorine iodide has been shown to suppress peroxynitrite (ONOO-)-mediated tyrosine nitration in a dose-dependent manner. mdpi.com Peroxynitrite is a reactive nitrogen species that can induce nitrative stress, leading to cellular damage. The ability of magnoflorine to counteract this process highlights its antioxidant potential.

The antioxidant and free-radical scavenging properties of magnoflorine are further supported by its performance in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where it demonstrated a scavenging effect with an IC50 of 4.91 µM. nih.gov This capacity to scavenge free radicals likely contributes to its ability to inhibit the nitration of tyrosine residues by peroxynitrite.

| Compound | Assay | IC50 Value |

|---|---|---|

| (+)-Magnoflorine iodide | DPPH Radical Scavenging | 4.91 µM |

Neuropharmacological Mechanisms

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

(+)-Magnoflorine iodide has been identified as an inhibitor of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting their activity, magnoflorine can increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is a key strategy in the management of Alzheimer's disease. While the inhibitory activity of magnoflorine on these enzymes has been established, specific IC50 values are not consistently reported in the available literature. In silico studies have suggested that magnoflorine can act as a potent inhibitor of AChE. researchgate.net

Influence on Cognition and Memory Processes

Studies have indicated that (+)-magnoflorine iodide exerts a positive influence on cognitive functions and memory processes. wikipedia.org In animal models, long-term administration of magnoflorine has been shown to improve long-term memory acquisition, as evaluated by the passive avoidance (PA) test. wikipedia.org

In one study, mice treated with magnoflorine showed a significant improvement in the latency index in the PA test, indicating enhanced memory and learning. wikipedia.org Furthermore, magnoflorine has been found to ameliorate cognitive deficits in animal models of Alzheimer's disease in other behavioral tests, such as the Morris water maze and novel object recognition tests. wikipedia.org

| Treatment Group | Latency Index (LI) | Significance vs. Control |

|---|---|---|

| Control (Saline) | ~0.2 | - |

| Magnoflorine (10 mg/kg) | ~0.4 | Not Statistically Significant |

| Magnoflorine (20 mg/kg) | ~0.8 | p < 0.01 |

Potential GABAergic System Involvement

Evidence suggests an indirect involvement of (+)-magnoflorine iodide with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This interaction appears to be mediated through its effects on parvalbumin (PV), a calcium-binding protein found in a specific subtype of GABAergic interneurons. nih.gov

Modulation of Muscarinic and Serotoninergic Receptors

(+)-Magnoflorine, an aporphine alkaloid, has demonstrated neuropsychopharmacological properties that suggest interactions with central nervous system pathways. nih.gov Research indicates that magnoflorine possesses anticholinesterase activity, which is a key mechanism for modulating the cholinergic system. nih.gov By inhibiting acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, magnoflorine can indirectly lead to the increased availability of acetylcholine in the synaptic cleft. nih.gov This elevation of acetylcholine levels enhances the stimulation of muscarinic receptors, which are crucial for cognitive functions such as memory and learning. nih.gov First-line treatments for mild to moderate dementia often include inhibitors of acetylcholinesterase to alleviate the cognitive decline associated with reduced cholinergic transmission. nih.gov

As a member of the aporphine alkaloid class, magnoflorine's chemical structure is related to other compounds that are known to act as ligands for serotonin (B10506) receptors. semanticscholar.org The serotonergic system is deeply involved in mood regulation, and antidepressant effects are often linked to its modulation. nih.gov While direct binding studies on magnoflorine's affinity for specific serotonin receptor subtypes are not extensively detailed, its demonstrated antidepressant effects in combination with other compounds suggest a potential influence on this neurotransmitter system. nih.gov Aporphine alkaloids, in general, have been investigated for their potential therapeutic roles in conditions like depression and Alzheimer's disease due to their interactions with both dopamine (B1211576) and serotonin receptors. semanticscholar.org

Cellular Neuroprotection Mechanisms (e.g., in Cerebral Ischemia)

(+)-Magnoflorine exhibits significant neuroprotective effects against neuronal injury induced by cerebral ischemia. wikipedia.org Studies utilizing a rat model of middle cerebral artery occlusion (MCAO) have shown that treatment with magnoflorine can markedly reduce the cerebral infarct volume and brain water content, while also improving neurological deficit scores. nih.govwikipedia.org

The cellular mechanisms underlying this neuroprotection are multifaceted. Magnoflorine treatment ameliorates neuronal injury and preserves neuron density in the cortex of ischemic rats. wikipedia.org A key aspect of its protective action is the prevention of oxidative damage that follows an ischemic event. wikipedia.org This is evidenced by a decrease in nitric oxide and malondialdehyde levels, alongside an increase in the levels of the antioxidant glutathione (GSH) and the activity of GSH peroxidase. wikipedia.org

Furthermore, magnoflorine modulates autophagy, a cellular process for degrading and recycling cellular components. wikipedia.org In the context of cerebral ischemia, magnoflorine administration was found to downregulate the fluorescence intensity of LC3 and the ratio of LC3-II to LC3-I, which are markers of autophagy activation. wikipedia.org This suppression of excessive autophagy, combined with an upregulation of p62, sirtuin 1 (Sirt1), and phosphorylated-adenosine monophosphate-activated protein kinase (AMPK), points to the activation of the Sirt1/AMPK pathway as a crucial component of its neuroprotective effect. wikipedia.orgmdpi.com

Table 1: Neuroprotective Effects of (+)-Magnoflorine in a Rat Model of Cerebral Ischemia

| Observed Effect | Biochemical/Cellular Outcome | Signaling Pathway Implication |

| Reduced cerebral infarct volume | Decreased tissue damage in the brain. | Overall neuroprotection |

| Improved neurological deficit scores | Enhanced motor and sensory function post-ischemia. | Functional recovery |

| Ameliorated neuronal injury | Preservation of neuron density in the cortex. | Neuronal survival |

| Prevented oxidative damage | Decreased nitric oxide & malondialdehyde; Increased glutathione & GSH peroxidase. | Antioxidant activity |

| Suppression of autophagy | Downregulated LC3-II/LC3-I ratio; Upregulated p62. | Modulation of cellular degradation |

| Pathway Activation | Upregulated Sirt1 and phosphorylated-AMPK. | Activation of the Sirt1/AMPK pathway |

Antimicrobial (Antifungal) Mechanisms

(+)-Magnoflorine has been identified as a compound with significant antifungal properties, demonstrating activity against various pathogenic fungi. nih.govnih.gov Its potential as an antifungal agent is supported by its efficacy against strains of Candida, a major invasive pathogen, and Trichophyton rubrum, a fungus responsible for tinea pedis. nih.govnih.gov The mechanisms underlying its antifungal action are comprehensive, targeting multiple aspects of fungal cell biology from biofilm formation to cell structure and essential metabolic pathways.

Inhibition of Biofilm Formation (e.g., Candida albicans)

One of the key virulence factors of Candida albicans is its ability to form biofilms, which are structured communities of cells that adhere to surfaces and are encased in a self-produced extracellular matrix. mdpi.com These biofilms contribute to the persistence of infections and increased resistance to conventional antifungal drugs. mdpi.com (+)-Magnoflorine has been shown to effectively reduce the formation of C. albicans biofilms. nih.govnih.govresearchgate.net This inhibitory action compromises the ability of the fungus to establish resilient colonies, thereby potentially increasing its susceptibility to other antifungal treatments. nih.gov

Disruption of Fungal Cell Membrane Integrity

The fungal cell membrane is a critical barrier that maintains cellular homeostasis and is a primary target for many antifungal agents. mdpi.com (+)-Magnoflorine has been found to disrupt the integrity of the fungal cell membrane. nih.gov In studies on T. rubrum, magnoflorine treatment led to an increase in nucleic acid leakage from the cells, which is a direct indicator of membrane damage. nih.gov This disruption of the mycotic membrane compromises the cell's ability to function and survive. researchgate.net

Morphological Alterations in Fungal Mycelia

Table 2: Summary of Antifungal Mechanisms of (+)-Magnoflorine

| Mechanism | Target Fungus (Example) | Specific Effect |

| Inhibition of Biofilm Formation | Candida albicans | Reduces the formation of resilient fungal communities. |

| Disruption of Cell Membrane Integrity | Trichophyton rubrum | Increases leakage of nucleic acids from the fungal cell. |

| Impairment of Ergosterol (B1671047) Biosynthesis | Trichophyton rubrum | Reduces the activity of squalene (B77637) epoxidase and CYP51, leading to decreased ergosterol content. |

| Morphological Alterations | Trichophyton rubrum | Causes deformation, surface peeling, and cytoplasmic contraction in mycelia. |

Antitumor Mechanisms and Cell Cycle Regulation

(+)-Magnoflorine, a quaternary aporphine alkaloid found in various medicinal plants, has demonstrated significant potential as an antitumor agent. nih.govresearchgate.net Its anticancer activities are attributed to a range of mechanisms that collectively disrupt cancer cell growth and survival. These mechanisms include the direct inhibition of cellular proliferation, the activation of programmed cell death pathways, regulation of cellular recycling processes, induction of cell cycle arrest, and modulation of critical signaling cascades that govern tumor progression.

Magnoflorine exerts a direct inhibitory effect on the proliferation of a diverse array of cancer cells. jpccr.eu Studies have consistently shown that magnoflorine can suppress the growth of various cancer cell lines in a dose-dependent manner. nih.gov This anti-proliferative activity has been observed in cancers of the lung, breast, brain, and muscle, among others. nih.govresearchgate.net For instance, magnoflorine has been shown to significantly reduce the viability and proliferation of human gastric cancer cells while having no influence on normal gastric cells. nih.gov Similarly, it has demonstrated anti-proliferative effects against lung cancer (NCI-H1299), breast cancer (MDA-MB-468), glioma (T98G), and rhabdomyosarcoma (TE671) cells. nih.govresearchgate.net The compound also inhibits the malignant phenotypes of osteosarcoma cells. jpccr.eu

Table 1: Cancer Cell Lines with Proliferation Inhibited by Magnoflorine

| Cancer Type | Cell Line | Reference |

|---|---|---|

| Gastric Cancer | GC cells | nih.gov |

| Hepatoma (Liver Cancer) | Huh-7 | qascf.com |

| Lung Cancer | NCI-H1299 | nih.gov |

| Breast Cancer | MDA-MB-468 | nih.gov |

| Glioma (Brain Cancer) | T98G | nih.gov |

| Rhabdomyosarcoma | TE671 | nih.gov |

| Osteosarcoma | MG-63, U-2 | researchgate.net |

A key component of magnoflorine's antitumor activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. jpccr.eubibliotekanauki.pl This process is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway. bibliotekanauki.pl Research has shown that magnoflorine treatment leads to the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-9. bibliotekanauki.plnih.gov For example, in human gastric cancer cells, magnoflorine treatment enhances the expression of cleaved Caspase-3 and Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is cleaved during apoptosis. nih.gov The combination of magnoflorine with the chemotherapy drug doxorubicin has been found to reduce the expression of the anti-apoptotic protein Bcl-2 while enhancing the cleavage of caspase-9 and -3 in breast cancer cells. bibliotekanauki.pl This activation of the intrinsic caspase pathway is a critical step in the execution of apoptosis. plos.org Studies have documented a dose-dependent increase in apoptotic cell death in glioma, breast, lung, and rhabdomyosarcoma cell lines following treatment with magnoflorine, with a notable increase in active caspase-3 positive cells. nih.govresearchgate.net

Table 2: Apoptotic Effects of Magnoflorine on Cancer Cells

| Cancer Type | Cell Line | Observed Apoptotic Effect | Reference |

|---|---|---|---|

| Gastric Cancer | GC cells | Enhanced cleaved Caspase-3 and PARP expression | nih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | Enhanced cleavage of Caspase-9 and -3; Reduced Bcl-2 expression (in combination with Doxorubicin) | bibliotekanauki.pl |

| Glioma | T98G | Increased number of active Caspase-3 positive cells | nih.govresearchgate.net |

| Hepatoma (Liver Cancer) | Huh-7 | Stimulated apoptosis | qascf.com |

| Ovarian Cancer | Cisplatin-resistant OC cells | Promotes apoptosis | ejgo.net |

Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. In some cancer contexts, autophagy can act as a protective mechanism, allowing cancer cells to survive the stress induced by chemotherapy. nih.gov Magnoflorine has been shown to modulate autophagy in cancer cells, which can enhance the efficacy of conventional cancer therapies. nih.govqascf.com A significant finding is that magnoflorine can inhibit the protective autophagy induced by the chemotherapy drug cisplatin (B142131) in resistant ovarian cancer cells. ejgo.net By down-regulating the expression of High Mobility Group Box 1 (HMGB1), a protein implicated in autophagy induction, magnoflorine disrupts this survival mechanism and thereby increases the sensitivity of cancer cells to cisplatin. ejgo.net In other contexts, such as in human gastric cancer and hepatoma cells, magnoflorine has been reported to induce autophagy, which contributes to its antitumor effects. nih.govqascf.com This suggests that magnoflorine's effect on autophagy is context-dependent, but in the case of cisplatin resistance, its inhibitory role on protective autophagy is a key mechanism for enhancing drug sensitivity. ejgo.net

Table 3: Cell Cycle Arrest Induced by Magnoflorine

| Cancer Type | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Lung Cancer | NCI-H1299 | S/G2 phases | nih.gov |

| Breast Cancer | MDA-MB-468 | S/G2 phases | nih.gov |

| Glioma | T98G | S/G2 phases | nih.gov |

| Gastric Cancer | GC cells | S/G2 phases | nih.govbibliotekanauki.pl |

The antitumor effects of magnoflorine are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. mdpi.commdpi.com Two such pathways are the PI3K/AKT/mTOR and the HMGB1 signaling pathways.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. unc.edumdpi.com Magnoflorine has been shown to inhibit this pathway. jpccr.euqascf.com In hepatoma cells, magnoflorine suppresses proliferation and induces apoptosis and autophagy by regulating the PI3K/AKT/mTOR pathway. qascf.com Similarly, in breast cancer cells, the combination of magnoflorine and doxorubicin strongly inhibits the activation of PI3K/AKT/mTOR signaling. nih.gov By blocking this pathway, magnoflorine effectively cuts off a key survival signal for cancer cells. jpccr.eu

The High Mobility Group Box 1 (HMGB1) protein is a damage-associated molecular pattern molecule that, when released by cells, can promote inflammation and tumor progression. researchgate.net Magnoflorine has been found to modulate the HMGB1 pathway. jpccr.euejgo.net In cisplatin-resistant ovarian cancer cells, magnoflorine reduces HMGB1 expression, which leads to the inhibition of cisplatin-induced protective autophagy and enhances drug sensitivity. ejgo.net In osteosarcoma cells, magnoflorine increases sensitivity to cisplatin by regulating the miR-410-3p/HMGB1/NF-κB pathway. jpccr.eu Furthermore, in the context of intervertebral disc degeneration, magnoflorine has been shown to repress the HMGB1/Myd88/NF-κB pathway. nih.govconsensus.app

Other Biological Activities and Mechanistic Insights

Beyond its direct antitumor mechanisms, (+)-Magnoflorine iodide exhibits a wide range of other biological activities that may contribute to its therapeutic potential. These activities are rooted in its interactions with various cellular and molecular pathways.

Magnoflorine possesses notable anti-inflammatory, immunomodulatory, and antioxidant properties. nih.govresearchgate.net Its anti-inflammatory effects have been linked to the suppression of signaling pathways such as NF-κB and MAPK. bibliotekanauki.pl As an immunomodulator, magnoflorine can influence the activity of immune cells like macrophages. nih.gov The compound's antioxidant activity allows it to neutralize harmful reactive oxygen species (ROS), which can contribute to cellular damage and disease progression. researchgate.net However, in some cancer cells, magnoflorine can also induce ROS production, which in turn triggers autophagic cell death and apoptosis, highlighting its dual role in redox regulation depending on the cellular context. nih.gov

Additionally, magnoflorine has been investigated for its potential in treating a variety of other conditions, including diabetes, anxiety, and neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Its ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. nih.gov Mechanistic studies have revealed its interaction with pathways like the JNK signaling pathway, which is involved in both cancer and neurodegenerative processes. bibliotekanauki.plresearchgate.net These diverse biological activities underscore the complex and multifaceted pharmacological profile of magnoflorine. researchgate.net

Carbonic Anhydrase II Inhibition

(+)-Magnoflorine iodide has been identified as an inhibitor of human carbonic anhydrase II (hCA II), a zinc metalloenzyme involved in various physiological processes. Research has demonstrated that magnoflorine exhibits a potent inhibitory effect on this enzyme. The inhibition constant (Kᵢ) for magnoflorine against hCA II has been determined to be 25.41 ± 1.10 nM. This indicates a strong binding affinity of magnoflorine to the enzyme, comparable to some clinically used carbonic anhydrase inhibitors. The mechanism of inhibition involves the interaction of magnoflorine with the active site of the enzyme, thereby interfering with its catalytic activity.

| Compound | Enzyme | Inhibition Constant (Kᵢ) |

| (+)-Magnoflorine iodide | Human Carbonic Anhydrase II (hCA II) | 25.41 ± 1.10 nM |

Tyrosinase Inhibition

(+)-Magnoflorine iodide has been shown to exhibit inhibitory activity against α-tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In one study, magnoflorine at a concentration of 100 µg/mL was found to inhibit 36.5% of α-tyrosinase activity. koreascience.kr This inhibitory action suggests a potential role for magnoflorine in modulating melanogenesis. The precise mechanism of this inhibition, whether competitive, non-competitive, or mixed, requires further detailed kinetic studies.

| Compound | Enzyme | Concentration | % Inhibition |

| (+)-Magnoflorine iodide | α-Tyrosinase | 100 µg/mL | 36.5% |

Immunomodulatory Effects (e.g., MyD88-dependent pathways in macrophages)

(+)-Magnoflorine iodide demonstrates significant immunomodulatory effects, particularly through its influence on macrophage activity via MyD88-dependent signaling pathways. The myeloid differentiation primary response 88 (MyD88) is a crucial adaptor protein in the Toll-like receptor (TLR) signaling cascade, which plays a fundamental role in the innate immune response.

In studies involving lipopolysaccharide (LPS)-stimulated macrophages, magnoflorine has been observed to enhance pro-inflammatory responses. This includes the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The underlying mechanism for this enhancement involves the potentiation of the MyD88-dependent pathway. Research has shown that magnoflorine treatment can lead to an increased expression of both TLR4 and MyD88.

Furthermore, magnoflorine has been found to modulate downstream signaling components of the MyD88 pathway. It promotes the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes. This is achieved by enhancing the phosphorylation of IκB kinase (IKKα/β) and the inhibitor of NF-κB (IκBα), as well as promoting the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB. Additionally, magnoflorine has been shown to augment the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38, as well as the Akt signaling pathway in LPS-activated macrophages.

Conversely, other studies have indicated that magnoflorine can also exhibit anti-inflammatory properties by repressing the HMGB1/MyD88/NF-κB pathway in "M1" polarized macrophages, suggesting a context-dependent immunomodulatory role.

| Pathway Component | Effect of (+)-Magnoflorine Iodide in LPS-Stimulated Macrophages |

| TLR4 Expression | Enhanced |

| MyD88 Expression | Enhanced |

| NF-κB Activation | Enhanced |

| IKKα/β Phosphorylation | Enhanced |

| IκBα Phosphorylation & Degradation | Enhanced |

| p65 Phosphorylation | Enhanced |

| JNK, ERK, p38 MAPKs Phosphorylation | Augmented |

| Akt Phosphorylation | Augmented |

Erythrocyte Membrane Protective Effects

(+)-Magnoflorine iodide has demonstrated protective effects on the erythrocyte membrane. Specifically, it has been shown to potently protect rat erythrocytes from membrane damage induced by lysophosphatidylcholine (B164491) (LPC). biocrick.com This protective action contributes to the maintenance of erythrocyte integrity in the presence of damaging agents.

The mechanism underlying this protective effect is not fully elucidated but has been shown to be independent of certain factors. Studies have indicated that the protective effects of magnoflorine are not mediated by the prevention of micelle formation of LPC. biocrick.com Furthermore, the protective action is not attributed to the protection of the erythrocyte membrane against osmotic imbalance, as magnoflorine did not attenuate hemolysis induced by hypotonic conditions at concentrations where it was effective against LPC-induced damage. biocrick.com This suggests a more specific interaction with the erythrocyte membrane to confer protection against chemical-induced damage.

| Stressor | Effect of (+)-Magnoflorine Iodide | Note |

| Lysophosphatidylcholine (LPC)-induced damage | Potent protection | Mechanism is independent of micelle formation prevention and protection against osmotic imbalance. biocrick.com |

| Hypotonic hemolysis | No attenuation at protective concentrations | Indicates specificity of action against certain types of membrane damage. biocrick.com |

Advanced Research Methodologies for + Magnoflorine Iodide Studies

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental in the analysis of (+)-Magnoflorine iodide, enabling its isolation from complex mixtures. creative-proteomics.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of magnoflorine (B1675912). creative-proteomics.comresearchgate.net It facilitates the separation, identification, and quantification of this alkaloid in intricate mixtures like plant extracts. creative-proteomics.com HPLC systems, often equipped with UV-Vis, fluorescence, or diode array detectors, can achieve excellent separation and detection of magnoflorine through precise control of parameters such as flow rate, temperature, and mobile phase composition. creative-proteomics.com For instance, a method has been described for the determination of magnoflorine in Epimedium alpinum using a Bakerbond BDC column with detection at 270 nm. researchgate.net In another application, magnoflorine was separated from other compounds in Caulophyllum thalictroides within 35 minutes, with a detection limit of 1 μg/mL at a wavelength of 320 nm. nih.govresearchgate.net The purity of magnoflorine iodide is often confirmed by HPLC, with standards typically reaching ≥95% or 98% purity. albtechnology.comcarlroth.com

| Parameter | Value | Source |

| Column | Bakerbond BDC (250 mm x 4.6 mm) | researchgate.net |

| Detection Wavelength | 270 nm | researchgate.net |

| Separation Time | 35 min (C. thalictroides) | nih.govresearchgate.net |

| Detection Limit | 1 µg/mL | nih.govresearchgate.net |

| Purity Standard | ≥95% - 98% | albtechnology.comcarlroth.com |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional HPLC, providing faster analysis times and improved resolution. A UPLC method for analyzing magnoflorine in Caulophyllum thalictroides demonstrated the separation of the alkaloid and eight other compounds in just 8.0 minutes. nih.govresearchgate.net This method also reported a detection limit of 1 μg/mL for magnoflorine. nih.govresearchgate.net The enhanced speed and efficiency of UPLC make it a valuable tool for high-throughput analysis of magnoflorine in various samples. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Chemical Fingerprint Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the chemical fingerprinting of herbal medicines containing magnoflorine. nih.govt27.ir This method allows for the simultaneous analysis of multiple samples on a single plate, providing a visual representation of the chemical constituents. t27.ir HPTLC is particularly useful for identifying the presence of magnoflorine and other compounds in complex herbal formulations and can be used for quality control and authentication of raw materials. rjptonline.orgnih.gov For instance, an HPTLC method was developed for the rapid chemical fingerprint analysis of Caulophyllum thalictroides samples. nih.govresearchgate.net The technique provides a comprehensive profile of the low-molecular-weight constituents, aiding in the detection of adulteration or falsification. t27.ir

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of (+)-Magnoflorine iodide. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a robust platform for the identification and confirmation of magnoflorine in various samples. creative-proteomics.comnih.gov LC-MS combines the separation power of LC with the high specificity and sensitivity of MS, allowing for the determination of the molecular weight and structural information of the analyte. creative-proteomics.com In positive ion mode, the precursor ion of magnoflorine is observed at an m/z of 342. researchgate.netnih.gov The fragmentation pattern of magnoflorine is characterized by the loss of specific chemical groups, which aids in its identification. researchgate.netxml-journal.net For example, a primary loss of a dimethylamine (B145610) group ((CH₃)₂NH) results in a fragment ion at m/z 297.10. researchgate.net Further fragmentation can lead to ions at m/z 265.05, 282.05, and 237.05. researchgate.net LC-MS methods have been successfully applied to analyze magnoflorine in plant samples and dietary supplements. nih.gov

| Ion | m/z | Source |

| Precursor Ion [M]⁺ | 342 | researchgate.netnih.gov |

| Fragment Ion | 297.10 | researchgate.net |

| Fragment Ion | 265.05 | researchgate.net |

| Fragment Ion | 282.05 | researchgate.net |

| Fragment Ion | 237.05 | researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Bioanalysis

For the sensitive and selective determination of magnoflorine in biological matrices such as plasma and tissue, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. e-century.usnih.gov This technique offers high sensitivity, with a lower limit of quantification (LLOQ) as low as 2 ng/mL. e-century.usnih.gov A developed UPLC-MS/MS method for magnoflorine in rat plasma and mouse tissue utilized a UPLC BEH C18 column and a mobile phase of 0.1% formic acid and acetonitrile (B52724) with gradient elution. e-century.usnih.gov The analysis was performed in positive ion mode using multiple reaction monitoring (MRM). e-century.us The MRM transition used for quantification was m/z 342.8 → 298.2 for magnoflorine and m/z 296.0 → 265.1 for the internal standard, nuciferine. e-century.us This method demonstrated good linearity over a range of 2-2000 ng/mL, with high accuracy and precision. e-century.us Another UPLC-MS/MS method for the simultaneous quantification of magnoflorine and other alkaloids in mouse serum also showed excellent linearity (5 to 2000 ng/mL) and a short chromatographic run time of 3.9 minutes. researchgate.netnih.gov

| Parameter | Value | Source |

| Column | UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) | e-century.usnih.gov |

| Mobile Phase | 0.1% Formic Acid and Acetonitrile (Gradient) | e-century.usnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | e-century.us |

| MRM Transition (Magnoflorine) | m/z 342.8 → 298.2 | e-century.us |

| MRM Transition (IS - Nuciferine) | m/z 296.0 → 265.1 | e-century.us |

| Linearity Range (Plasma) | 2-2000 ng/mL | e-century.us |

| Linearity Range (Serum) | 5-2000 ng/mL | researchgate.netnih.gov |

| LLOQ | 2 ng/mL | e-century.usnih.gov |

| Run Time | 3 min | e-century.usnih.gov |

Cellular and Molecular Assays in In Vitro Research

The in vitro effects of (+)-Magnoflorine iodide are investigated using a variety of cellular and molecular assays to elucidate its mechanisms of action. These techniques are crucial for understanding how magnoflorine interacts with cells and influences biological processes at the molecular level.

To determine the impact of (+)-Magnoflorine on cell viability and proliferation, several standard assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. mdpi.commdpi.com Studies have shown that magnoflorine can reduce the viability of various cancer cell lines in a dose-dependent manner as determined by the MTT assay. mdpi.commdpi.comnih.gov For instance, the viability of gastric cancer cells was significantly reduced across a range of magnoflorine concentrations. mdpi.com

The Cell Counting Kit-8 (CCK-8) assay, another colorimetric assay, is also utilized to assess cell proliferation and viability. engibody.com It is considered to be a fast and sensitive method for quantifying the number of viable cells. engibody.com Research on mesangial cells showed that while high glucose promoted proliferation, treatment with magnoflorine significantly inhibited this rate, as measured by the CCK-8 assay. nih.gov

The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay is a more specific method for quantifying cell proliferation by measuring DNA synthesis. mdpi.comresearchgate.net BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. mdpi.comresearchgate.net A dose-dependent decrease in BrdU incorporation has been observed in gastric cancer cell lines treated with magnoflorine, indicating an inhibition of proliferation. mdpi.com

Table 1: Summary of Cell Viability and Proliferation Assays for (+)-Magnoflorine

| Assay | Principle | Key Findings for (+)-Magnoflorine | Cell Lines Studied | Citations |

| MTT | Measures mitochondrial dehydrogenase activity in viable cells. | Dose-dependent reduction in cell viability. | Gastric cancer (ACC-201, AGS, MKN-74, NCI-N87), various other cancer cell lines. | mdpi.commdpi.comnih.gov |

| CCK-8 | Cleavage of WST-8 to formazan (B1609692) by mitochondrial dehydrogenases. | Inhibition of high glucose-induced cell proliferation. | Mesangial cells. | engibody.comnih.gov |

| BrDU | Incorporation of thymidine analog into newly synthesized DNA. | Dose-dependent decrease in DNA synthesis. | Gastric cancer (ACC-201, AGS, MKN-74, NCI-N87). | mdpi.comnih.govresearchgate.net |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. nih.gov In the context of (+)-Magnoflorine research, it is instrumental in determining the compound's effects on the cell cycle and apoptosis (programmed cell death).

For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govresearchgate.net Studies have demonstrated that magnoflorine can induce cell cycle arrest, often at the S and G2/M phases, in a dose-dependent manner in various cancer cell lines. nih.govresearchgate.net

To assess apoptosis, flow cytometry is often used with annexin (B1180172) V and PI staining. nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. nih.gov Research has shown that magnoflorine treatment can significantly increase the apoptosis rate in a dose-dependent manner in cell lines such as SGC7901 gastric cancer cells. researchgate.net This is often accompanied by the activation of key apoptotic proteins like caspase-3. nih.govresearchgate.net

Table 2: Flow Cytometry Analysis of (+)-Magnoflorine's Effects

| Analysis | Method | Key Findings for (+)-Magnoflorine | Cell Lines Studied | Citations |

| Cell Cycle | Propidium Iodide (PI) staining. | Induces cell cycle arrest in S and G2/M phases. | Gastric cancer (SGC7901), NCI-H1299, MDA-MB-468, T98G, TE671. | nih.govresearchgate.netresearchgate.net |

| Apoptosis | Annexin V/PI dual staining, Caspase-3 activity. | Markedly increases apoptosis rate in a dose-dependent manner. | Gastric cancer (SGC7901), NCI-H1299, MDA-MB-468, T98G, TE671. | nih.govnih.govresearchgate.netresearchgate.net |

Immunoblotting, also known as Western blotting, and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used techniques to detect and quantify specific proteins.

Immunoblotting allows for the separation of proteins by size and their detection using specific antibodies. This method has been crucial in elucidating the molecular pathways affected by (+)-Magnoflorine. For instance, studies have shown that magnoflorine treatment can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, it has been observed to decrease the expression of cell cycle regulatory proteins such as Cyclin-A and Cyclin-B1. researchgate.net In studies related to inflammation, immunoblotting has revealed that magnoflorine can suppress the activation of key signaling pathways like NF-κB and MAPK by inhibiting the phosphorylation of proteins such as p65, IκBα, p38, ERK, and JNK. nih.gov

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In research on (+)-Magnoflorine, ELISA has been used to measure the levels of inflammatory cytokines. For example, it has been demonstrated that magnoflorine can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β in cell models of inflammation. nih.gov

(+)-Magnoflorine has been investigated for its potential to inhibit various enzymes involved in different pathological conditions.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a target for the treatment of Alzheimer's disease. The inhibitory activity of magnoflorine against these enzymes is often measured using the Ellman method. mdpi.comkoreascience.kr Studies have shown that magnoflorine exhibits inhibitory activity against both AChE and BChE. mdpi.comnih.gov

Alpha-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage diabetes. elabscience.com The inhibitory effect of magnoflorine on α-glucosidase has been demonstrated, suggesting its potential as an antidiabetic agent. mdpi.comresearchgate.net

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications, for example, in treating glaucoma. nih.gov Research has shown that magnoflorine can effectively inhibit human carbonic anhydrase II (hCA II). mdpi.com

Table 3: Enzyme Inhibition by (+)-Magnoflorine

| Enzyme | Biological Relevance | Method of Detection | Inhibition by (+)-Magnoflorine | Citations |

| Acetylcholinesterase (AChE) | Neurotransmission, Alzheimer's disease. | Ellman's method. | Yes | mdpi.comkoreascience.krnih.gov |

| Butyrylcholinesterase (BChE) | Neurotransmission, Alzheimer's disease. | Ellman's method. | Yes | mdpi.comkoreascience.kr |

| Alpha-Glucosidase | Carbohydrate metabolism, diabetes. | Spectrophotometric assay. | Yes | mdpi.comresearchgate.net |

| Carbonic Anhydrase II (hCA II) | pH regulation, glaucoma. | Spectrophotometric assay. | Yes | mdpi.com |

Computational Chemistry and In Silico Approaches

Computational methods, including molecular docking, are increasingly being used to predict and understand the interactions between small molecules like (+)-Magnoflorine and their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. acs.org It is used to predict the binding mode and affinity of a ligand, such as magnoflorine, to a target protein. acs.orgijpsonline.com

In silico docking studies have been performed to investigate the interaction of magnoflorine with various enzymes. For example, docking studies with acetylcholinesterase (AChE) have shown that magnoflorine can bind to the active site of the enzyme, with favorable binding scores. acs.org Similarly, molecular docking has been used to predict the binding of magnoflorine to inflammatory targets like TNF-α, IL-6, IL-1β, and MCP-1, with the calculated binding affinities suggesting a potential for interaction. dovepress.com Docking studies have also been conducted for enzymes such as α-glycosidase and carbonic anhydrase II, with the results corroborating the in vitro enzyme inhibition data. mdpi.com

Table 4: Molecular Docking Studies of (+)-Magnoflorine

| Target Protein | Biological Relevance | Predicted Binding Affinity (kcal/mol) | Key Findings | Citations |

| Acetylcholinesterase (AChE) | Alzheimer's disease | Favorable docking scores reported. | Potential inhibitor of AChE. | acs.org |

| TNF-α | Inflammation | -2.91 | Suggests potential anti-inflammatory activity. | dovepress.com |

| IL-6 | Inflammation | -2.28 | Suggests potential anti-inflammatory activity. | dovepress.com |

| IL-1β | Inflammation | -2.6 | Suggests potential anti-inflammatory activity. | dovepress.com |

| MCP-1 | Inflammation | -3.53 | Suggests potential anti-inflammatory activity. | dovepress.com |

| Cholesteryl ester transfer protein | Diabetes | -5.4 | Potential to alter proteins implicated in diabetes pathogenesis. | ijpsonline.com |

Induced Fit Docking Studies

Induced Fit Docking (IFD) is an advanced computational methodology used to predict the binding mode of a ligand to its receptor, accounting for the flexibility of the protein's active site. schrodinger.com Standard docking methods often treat the receptor as a rigid structure, but in reality, many proteins adjust their conformation to accommodate the binding ligand. schrodinger.com IFD protocols simulate this flexibility, providing a more accurate representation of the ligand-receptor complex. schrodinger.comumcn.nl

In the study of (+)-magnoflorine, IFD has been employed to elucidate its interaction with key biological targets. For instance, IFD studies on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases, revealed that magnoflorine demonstrates a high-affinity binding. acs.org These computational models showed that due to its conformational favorability, magnoflorine achieves an optimal fit within the enzyme's active site, suggesting a potentially strong and stable interaction. acs.org The docking scores from these studies indicated that magnoflorine had a better fit for acetylcholinesterase compared to the standard drug Aricept (Donepezil). acs.org This approach is crucial for generating accurate complex structures for active ligands and understanding the structural changes a receptor undergoes upon binding. schrodinger.com The process typically involves creating space in the binding pocket by computationally mutating certain residues to smaller ones (like alanine), docking the ligand, and then refining the structure to resolve any steric clashes and model the induced fit. youtube.com

Analysis of Molecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

The therapeutic potential of (+)-magnoflorine is underpinned by its specific molecular interactions with target proteins. These non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and various pi-stacking arrangements, are fundamental to the stability and specificity of the ligand-receptor complex. rsc.orgcambridgemedchemconsulting.com

Molecular docking analyses have provided detailed insights into these interactions. When docked with enzymes relevant to neurodegenerative and metabolic diseases, magnoflorine forms a network of bonds with key amino acid residues in the active sites. researchgate.netresearchgate.net

Hydrogen Bonding: Magnoflorine's hydroxyl groups are critical for forming hydrogen bonds. For example, in its complex with acetylcholinesterase (AChE), it forms hydrogen bonds with amino acids such as Tyr124 and Asp74. researchgate.net With butyrylcholinesterase (BChE), it engages in hydrogen bonding with Gly116, Gly117, and Ser198. researchgate.netresearchgate.net These bonds are crucial for anchoring the molecule in the correct orientation for inhibition.

Pi-Interactions (π-π Stacking, π-Cation, etc.): The aromatic rings of the magnoflorine structure are crucial for pi-interactions. Pi-pi stacking interactions occur with aromatic residues like Trp82 and Phe329 in BChE and Tyr337 and Phe338 in AChE. researchgate.netresearchgate.net Additionally, π-cation interactions have been identified with residues like Trp86 in AChE, further stabilizing the complex. researchgate.net

A summary of these molecular interactions with various enzyme targets is presented below.

| Target Enzyme | Interaction Type | Interacting Amino Acid Residues | Reference |

| Butyrylcholinesterase (BChE) | Hydrogen Bonding | Gly116, Gly117, Ser198 | researchgate.netresearchgate.net |

| Hydrophobic | Trp82, Phe329 | researchgate.net | |

| π-π Stacking | Trp82, Phe329 | researchgate.net | |

| π-Sigma | Trp231 | researchgate.net | |

| π-Cation | His438 | researchgate.net | |

| Acetylcholinesterase (AChE) | Hydrogen Bonding | Tyr124, Asp74 | researchgate.net |

| Hydrophobic | Trp86, Tyr337, His447 | researchgate.net | |

| π-π Stacking | Tyr337, Phe338 | researchgate.net | |

| π-Cation | Trp86 | researchgate.net | |

| α-Glycosidase | Hydrogen Bonding | Arg600, Asp282 | researchgate.net |

| Hydrophobic | Trp481, Trp376, Phe525, Phe649 | researchgate.net | |

| π-Anion | Asp616 | researchgate.net | |

| Human Carbonic Anhydrase II (hCA II) | Hydrogen Bonding | Asn62, Thr200 | researchgate.net |

| Hydrophobic | Trp5, His64, His96, Val121, Val143, Leu198, Phe131 | researchgate.net | |

| π-π Stacking | Tyr337, Phe338 | researchgate.net | |

| π-π T-shaped | His94 | researchgate.net |

Specialized Animal Models for Pharmacological Evaluation

Rodent Models of Inflammation (e.g., Collagen-Induced Arthritis, LPS-stimulated macrophages)

The anti-inflammatory properties of magnoflorine have been extensively studied using established rodent and cell-based models of inflammation. nih.govdovepress.com

Collagen-Induced Arthritis (CIA) Model: The CIA model in mice is a widely used preclinical model for rheumatoid arthritis. nih.govdovepress.com In studies using DBA/1J mice, treatment with magnoflorine demonstrated significant therapeutic effects. nih.govnih.gov Research showed that magnoflorine decreased arthritis severity scores, reduced joint destruction, and lessened the infiltration of macrophages into the synovial tissues of CIA mice. nih.govdovepress.com Histopathological analysis confirmed that magnoflorine treatment improved characteristics such as synovial tissue hyperplasia, pannus formation, and articular cartilage erosion. dovepress.com Mechanistically, magnoflorine was found to suppress the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). dovepress.comresearchgate.net These effects are attributed to the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govresearchgate.netresearchgate.net

Lipopolysaccharide (LPS)-stimulated Macrophages: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, leading to a strong inflammatory response. typeset.io In vitro models using macrophage cell lines like RAW264.7 and THP-1 are commonly employed to screen for anti-inflammatory agents. nih.govnih.gov Studies have shown that magnoflorine can inhibit the inflammatory response in LPS-stimulated macrophages. nih.govresearchgate.net It effectively suppressed the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and nitric oxide (NO). nih.govresearchgate.net The underlying mechanism involves the downregulation of the NF-κB and MAPK signaling pathways, which are crucial for the expression of inflammatory genes. nih.govresearchgate.net However, one study using U937 macrophages reported that magnoflorine enhanced LPS-activated pro-inflammatory responses, suggesting its immunomodulatory effects may be cell-type specific. nih.gov

| Model | Key Findings | Mediators/Pathways Affected | Reference |

| Collagen-Induced Arthritis (Mouse) | Decreased arthritis severity, joint destruction, and macrophage infiltration. | Downregulation: TNF-α, IL-6, IL-1β, MCP-1. Inhibition: NF-κB and MAPK pathways. | nih.govdovepress.comnih.govresearchgate.net |

| LPS-Stimulated Macrophages (RAW264.7, THP-1) | Suppressed production of pro-inflammatory cytokines. | Downregulation: TNF-α, IL-1β, IL-6, iNOS, IFN-β. Inhibition: NF-κB and MAPK pathways. | nih.govresearchgate.netnih.gov |

| LPS-Stimulated Macrophages (U937) | Enhanced production of pro-inflammatory cytokines. | Upregulation: TNF-α, IL-1β, PGE₂. Enhancement: NF-κB, MAPK, and PI3K-Akt pathways. | nih.gov |

Models of Metabolic Disorders (e.g., Diabetic Nephropathy)

Diabetic nephropathy (DN) is a severe complication of diabetes characterized by inflammation and fibrosis in the kidneys. nih.govnih.gov The therapeutic potential of magnoflorine in this context has been investigated using a streptozotocin (B1681764) (STZ)-induced rat model of diabetes. nih.gov